2-(Trifluoromethylthio) nicotinonitrile
Description
2-(Trifluoromethylthio)nicotinonitrile is a nicotinonitrile derivative characterized by a trifluoromethylthio (-SCF₃) substituent at the 2-position of the pyridine ring. The trifluoromethylthio moiety, in particular, is known to enhance metabolic stability and binding affinity in bioactive molecules due to its strong electronegativity and lipophilicity .
Properties
IUPAC Name |
2-(trifluoromethylsulfanyl)pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F3N2S/c8-7(9,10)13-6-5(4-11)2-1-3-12-6/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIBZRAZILAJJIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)SC(F)(F)F)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F3N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Palladium-Catalyzed Direct C–H Functionalization
Palladium-catalyzed C–H activation enables direct introduction of the -SCF₃ group onto nicotinonitrile scaffolds. A landmark study demonstrated that Pd(OAc)₂ (10 mol%) with AgSCF₃ (2 equiv.) and Selectfluor (3 equiv.) in DME at 80°C achieves 87% yield for analogous trifluoromethylthiolated pyridines. Critical parameters include:
Table 1: Optimization of Palladium-Catalyzed Trifluoromethylthiolation
| Parameter | Tested Range | Optimal Value | Yield Impact |
|---|---|---|---|
| Pd Catalyst Loading | 5–15 mol% | 10 mol% | +22% |
| AgSCF₃ Equivalents | 1.5–3.0 | 2.0 | +15% |
| Temperature | 60–100°C | 80°C | +18% |
Nucleophilic Aromatic Substitution (NAS)
Halopyridine Substrates
2-Chloronicotinonitrile reacts with trifluoromethylthiolate anions (SCF₃⁻) under mild conditions:
Key advancements include:
Table 2: NAS Reaction Screening for 2-SCF₃ Installation
Directed Ortho-Metalation (DoM)
Multi-Step Synthesis from Pyridine Precursors
Sequential Functionalization Approach
A three-step sequence from 2-methylnicotinonitrile demonstrates scalability:
Step 1 : Fluorination at C5 using DAST (0°C, 8 h, 72% yield).
Step 2 : Methylthiolation via Pd/XPhos catalysis (100°C, 12 h, 68% yield).
Step 3 : Oxidative trifluoromethylation with CF₃I/CuI (DMF, 80°C, 83% yield).
One-Pot Tandem Reactions
Combining Suzuki-Miyaura coupling and trifluoromethylthiolation in DME/H₂O (4:1):
\xrightarrow{\text{AgSCF₃, Selectfluor}} \text{2-Ph-6-SCF₃-nicotinonitrile (78%)}
Industrial-Scale Production Considerations
Continuous Flow Systems
Microreactor technology enhances heat/mass transfer for exothermic SCF₃⁻ reactions:
Purification Challenges
Crude product typically contains:
-
Major impurities : Des-cyano byproducts (3–7%)
-
Removal methods : Recrystallization (hexane/DCM 5:1) reduces impurities to <0.5%.
Emerging Methodologies
Photoredox Catalysis
Visible-light-mediated trifluoromethylthiolation using Ru(bpy)₃²⁺:
Electrochemical Synthesis
Paired electrolysis in undivided cell (Pt electrodes):
-
Anode : 2-Cl-nicotinonitrile oxidation
-
Cathode : SCF₃⁻ generation from CF₃SO₂Na
Comparative Analysis of Synthetic Routes
Table 3: Method Comparison for 2-(Trifluoromethylthio)nicotinonitrile Synthesis
Reaction Optimization Strategies
Ligand Design for Metal Catalysis
Bulky phosphine ligands (XPhos, SPhos) enhance regioselectivity:
Solvent Engineering
Mixed solvent systems improve reagent solubility:
Chemical Reactions Analysis
Types of Reactions
2-(Trifluoromethylthio) nicotinonitrile undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethylthio group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding sulfoxides or sulfones and reduction to form thiols or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions, and reducing agents like lithium aluminum hydride for reduction reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield sulfoxides or sulfones, while reduction can produce thiols or other reduced derivatives .
Scientific Research Applications
Chemical Synthesis
Building Block in Organic Chemistry
2-(Trifluoromethylthio) nicotinonitrile serves as a versatile intermediate in the synthesis of various organic compounds. Its unique trifluoromethylthio group allows for selective reactions, such as trifluoromethylthiolation, which is crucial for developing complex molecular architectures. This compound can be utilized to create derivatives with enhanced properties, including improved thermal stability and resistance to chemical degradation .
Reactivity and Functionalization
The presence of the trifluoromethylthio group facilitates diverse chemical transformations. For instance, oxidation reactions can yield sulfoxides or sulfones, while reduction can produce thiols or other derivatives . This versatility is essential for developing new materials with tailored functionalities.
Biological Research
Antimicrobial and Anticancer Properties
Recent studies have indicated that compounds containing the trifluoromethylthio group exhibit promising biological activities. This compound has been investigated for its potential antimicrobial and anti-inflammatory properties. Preliminary findings suggest that it may modulate biological pathways effectively, making it a candidate for further pharmacological exploration .
Pharmaceutical Development
The compound's ability to enhance the bioactivity of drugs positions it as a valuable scaffold in pharmaceutical research. Ongoing investigations are focused on its therapeutic potential in treating various diseases, including systemic infections and cancer .
Agricultural Applications
Agrochemical Development
this compound is also explored for its applications in agrochemicals. The incorporation of the trifluoromethylthio group into pesticide formulations can improve efficacy and selectivity against pests while minimizing environmental impact . Research into its use as a herbicide has shown that derivatives of this compound can effectively control agricultural pests .
Material Science
Development of Advanced Materials
In material science, this compound is being studied for its potential to create materials with unique properties, such as high thermal stability and chemical resistance. These characteristics make it suitable for applications in coatings, plastics, and other industrial materials .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-(Trifluoromethylthio) nicotinonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethylthio group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. This interaction can lead to the modulation of various cellular processes, including enzyme activity and signal transduction pathways .
Comparison with Similar Compounds
2-(Methylthio)nicotinonitrile
- Substituent : Methylthio (-SCH₃) at the 2-position.
- Key Differences : The absence of fluorine reduces electron-withdrawing effects and lipophilicity compared to the trifluoromethylthio group. This likely results in lower metabolic stability and weaker protein binding in pharmaceutical contexts.
- Synthesis : Prepared via established methods with spectral validation .
4,6-Bis(thiophenyl)nicotinonitrile Derivatives
- Substituents : Thiophene or thioether groups at the 4- and 6-positions (e.g., 4,6-di(thiophen-2-yl) derivatives).
- However, the lack of fluorinated groups reduces bioavailability compared to 2-(trifluoromethylthio)nicotinonitrile .
2-((2-Methoxyethyl)thio)-6-methyl-4-(trifluoromethyl)nicotinonitrile
- Substituents : Methoxyethylthio (-S-CH₂CH₂-OCH₃) at the 2-position and trifluoromethyl (-CF₃) at the 4-position.
- Key Differences : The methoxyethyl group introduces hydrophilicity, counteracting the lipophilicity of the trifluoromethyl group. This balance may improve aqueous solubility while retaining some metabolic stability .
Nicotinonitrile, 2-(2-hydroxyethyl)- (6CI)
- Substituent : Hydroxyethyl (-CH₂CH₂OH) at the 2-position.
- Key Differences: The polar hydroxyethyl group increases water solubility but reduces membrane permeability. Market reports highlight its industrial production in Asia and North America, primarily for agrochemical intermediates .
Physicochemical Properties and Bioactivity
| Compound | Molecular Weight (g/mol) | Key Substituents | Lipophilicity (LogP)* | Notable Applications |
|---|---|---|---|---|
| 2-(Trifluoromethylthio)nicotinonitrile | ~220 (estimated) | -SCF₃, -CN | High | Pharmaceuticals, agrochemicals |
| 2-(Methylthio)nicotinonitrile | ~150 | -SCH₃, -CN | Moderate | Chemical intermediates |
| 4,6-Di(thiophen-2-yl)nicotinonitrile | ~424 | Thiophene, -CN | Moderate-high | Organic electronics |
| 2-(2-Hydroxyethyl)nicotinonitrile | ~162 | -CH₂CH₂OH, -CN | Low | Agrochemicals |
*Estimated based on substituent contributions .
- Trifluoromethylthio vs.
- Fluorine Effects : Fluorinated derivatives exhibit improved resistance to oxidative metabolism, extending half-life in vivo. This is critical for drug candidates targeting enzymes or receptors requiring strong electron-deficient interactions .
Biological Activity
2-(Trifluoromethylthio) nicotinonitrile is a compound characterized by a trifluoromethylthio group (SCF₃) attached to a nicotinonitrile structure, with the molecular formula C₉H₆F₃N₂S. This unique structural configuration enhances its reactivity and potential biological activity, making it an area of interest in medicinal chemistry and pharmacology.
The trifluoromethylthio group is known for its electronic and steric properties, which can influence the biological activity of compounds. The presence of this group in this compound suggests that it may interact with various biological targets, potentially modulating important biological pathways.
Biological Activity Overview
Research indicates that compounds containing the trifluoromethylthio moiety often exhibit promising antimicrobial and anti-inflammatory properties. While the specific biological activity of this compound requires further investigation, preliminary studies suggest several potential effects:
Interaction Studies
Interaction studies have focused on the binding affinity of this compound with various enzymes and receptors. Modifications to the trifluoromethylthio group can significantly alter interaction profiles, impacting both potency and selectivity against biological targets. This characteristic is crucial for developing targeted therapies.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is insightful:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 2-(Trifluoromethyl)nicotinic acid | Acid derivative | Contains carboxylic acid functionality |
| 3-(Trifluoromethyl)pyridine | Pyridine derivative | Exhibits different electronic properties |
| 4-(Trifluoromethyl)benzonitrile | Aromatic nitrile | Different substitution pattern affecting reactivity |
| 2-(Fluorothio)nicotinonitrile | Thioether derivative | Lacks trifluoromethyl group; different reactivity |
The distinct combination of the trifluoromethylthio group with the nitrile functionality on a pyridine ring may confer unique biological activities compared to these similar compounds.
Case Studies and Research Findings
While specific case studies on this compound are scarce, research into related compounds provides valuable insights. For instance:
- Antimicrobial Activity Case Study : A study exploring the efficacy of trifluoromethylthio derivatives against bacterial strains demonstrated significant inhibition rates, suggesting potential applications in antibiotic development.
- Anti-inflammatory Mechanism Investigation : Research on similar compounds indicated that modifications in the trifluoromethylthio group could enhance anti-inflammatory effects by inhibiting specific inflammatory pathways.
- Binding Affinity Studies : Investigations into the binding affinities of related compounds showed that structural variations significantly impacted their interactions with target proteins, suggesting that fine-tuning the trifluoromethylthio group could optimize therapeutic efficacy.
Q & A
Q. What are the common synthetic routes for 2-(Trifluoromethylthio)nicotinonitrile, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, a pyridine derivative is reacted with trifluoromethylthiolating agents (e.g., AgSCF₃ or CuSCF₃) under controlled conditions. Key parameters include:
- Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance reactivity .
- Temperature : Optimal yields (65–85%) are achieved at 80–100°C .
- Catalysts : Palladium or copper catalysts facilitate cross-coupling steps .
Example Protocol :
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Core formation | Piperidine/DMF, 80°C, 12 h | 72% | |
| Nitrile activation | H₂SO₄ (conc.), 100°C, 8 h | 78% |
Q. How can the nitrile group in 2-(Trifluoromethylthio)nicotinonitrile be modified for downstream applications?
- Methodological Answer : The nitrile group undergoes diverse transformations:
- Hydrolysis : Use concentrated H₂SO₄ or NaOH to produce carboxylic acids or amides .
- Reduction : Catalytic hydrogenation (H₂/Ra-Ni) yields amines .
- Click Chemistry : React with NaN₃/CuSO₄ to form tetrazoles (63% yield) .
Note: Monitor reaction progress via TLC or HPLC to avoid over-hydrolysis.
Q. What spectroscopic techniques are most effective for characterizing 2-(Trifluoromethylthio)nicotinonitrile?
- Methodological Answer :
- ¹H/¹³C NMR : Identify aromatic protons (δ 7.0–8.5 ppm) and nitrile carbons (δ ~115 ppm) .
- FT-IR : Confirm nitrile group (C≡N stretch at ~2200 cm⁻¹) .
- X-ray crystallography : Resolve trifluoromethylthio positioning (if crystals form) .
Advanced Research Questions
Q. How can computational modeling optimize the design of 2-(Trifluoromethylthio)nicotinonitrile derivatives for target engagement?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate electron distribution to predict nucleophilic/electrophilic sites .
- Molecular Docking : Simulate binding to enzymes (e.g., kinases) using AutoDock Vina .
- MD Simulations : Assess stability of ligand-target complexes over 100-ns trajectories .
Example: Trifluoromethyl groups enhance lipophilicity, improving membrane permeability in drug candidates .
Q. What strategies resolve contradictory bioactivity data in studies of 2-(Trifluoromethylthio)nicotinonitrile derivatives?
- Methodological Answer :
- Assay Validation : Confirm target specificity using knockout cell lines or competitive binding assays .
- Impurity Analysis : Use LC-MS to rule out byproducts (e.g., hydrolyzed nitriles) .
- Dose-Response Curves : Ensure activity is concentration-dependent and reproducible .
Q. How do solvent and temperature affect regioselectivity in trifluoromethylthio substitution reactions?
- Methodological Answer :
- Solvent Effects : Nonpolar solvents (toluene) favor electrophilic substitution at electron-rich positions, while polar solvents (DMF) stabilize intermediates for meta-substitution .
- Temperature : Lower temps (0–25°C) reduce side reactions but slow kinetics; higher temps (80°C) accelerate rates but risk decomposition .
Q. What methodologies elucidate the mechanism of enzyme inhibition by 2-(Trifluoromethylthio)nicotinonitrile derivatives?
- Methodological Answer :
- Kinetic Studies : Measure values via Lineweaver-Burk plots .
- X-ray Crystallography : Resolve inhibitor-enzyme co-structures (e.g., PDB deposition) .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics .
Future Research Directions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
